tert-butylN-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate
Description
tert-Butyl N-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate is a carbamate derivative featuring a four-membered azetidine ring substituted at the 3-position with a tert-butyl carbamate group. The azetidine nitrogen is further substituted with a 3-aminopyridin-2-yl moiety.
Properties
IUPAC Name |
tert-butyl N-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-9-7-17(8-9)11-10(14)5-4-6-15-11/h4-6,9H,7-8,14H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZNEEVHSJIMSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the tert-Butyl Group: The tert-butyl group is introduced via a nucleophilic substitution reaction, typically using tert-butyl chloride and a suitable base.
Final Coupling and Purification: The final step involves coupling the azetidine and pyridine intermediates, followed by purification using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, and other nucleophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile employed.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that compounds similar to tert-butylN-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate exhibit promising anticancer properties. For instance, studies have explored azetidine derivatives for their ability to inhibit tumor growth and metastasis through various mechanisms, including the modulation of cell signaling pathways and apoptosis induction . The incorporation of the aminopyridine moiety enhances the compound's interaction with biological targets, potentially leading to improved efficacy against cancer cells.
Targeting Receptors:
The compound's structure suggests potential interactions with specific receptors involved in disease processes. For example, it may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), which are crucial in numerous physiological responses and are common targets in drug discovery . Understanding these interactions can pave the way for developing new therapeutic agents.
Neuropharmacology
Cognitive Enhancement:
There is growing interest in the role of azetidine derivatives in cognitive enhancement and neuroprotection. Compounds with similar structures have been studied for their potential to improve memory and learning processes by modulating neurotransmitter systems, particularly those involving acetylcholine and glutamate . This application is particularly relevant for conditions such as Alzheimer's disease and other forms of dementia.
Synthesis of Novel Compounds
Building Block for Drug Development:
this compound serves as an important building block in synthetic organic chemistry. Its versatile structure allows chemists to modify it further to create novel derivatives with enhanced pharmacological profiles. This aspect is crucial in the iterative process of drug design, where small structural changes can lead to significant differences in biological activity .
Structure-Activity Relationship (SAR) Studies
Understanding Biological Activity:
The analysis of structure-activity relationships (SAR) involving this compound can provide insights into how modifications affect its biological activity. By systematically altering functional groups and evaluating their effects on potency and selectivity, researchers can optimize the compound for specific therapeutic targets . Such studies are essential for advancing drug candidates from the laboratory to clinical trials.
Case Studies
Mechanism of Action
The mechanism of action of tert-butylN-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate and its analogs:
Notes:
- Structural Variations: Azetidine vs. Substituent Effects: The 3-aminopyridin-2-yl group provides both hydrogen-bonding (via NH₂) and aromatic interactions, contrasting with the chloroacetyl group’s electrophilicity (in ) or pyrimidine’s π-stacking capability (in ).
- Physical and Chemical Properties: Solubility: Compounds with polar groups (e.g., amino in the target compound) likely exhibit improved aqueous solubility compared to halogenated or aromatic analogs (e.g., ). Reactivity: The chloroacetyl derivative is prone to nucleophilic substitution, whereas the target compound’s aminopyridine group may participate in acid-base interactions or metal coordination.
Synthetic Considerations :
- The tert-butyl carbamate group is a common protecting group for amines, facilitating stability during synthesis. Work-up procedures for analogs (e.g., indole sulfonyl derivatives in ) involve column chromatography and recrystallization, which may also apply to the target compound.
Biological Activity
tert-butylN-[1-(3-aminopyridin-2-yl)azetidin-3-yl]carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a pyridine ring and an azetidine structure, which are significant in various biological interactions.
- Molecular Formula : C13H20N4O2
- Molecular Weight : 264.33 g/mol
- CAS Number : 2870702-31-9
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the aminopyridine moiety suggests potential interactions with neurotransmitter systems, particularly in the central nervous system.
Biological Activity Overview
-
Anticancer Properties :
- Studies indicate that compounds similar to this compound exhibit anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
- A case study involving a related compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the azetidine structure can enhance anticancer activity .
- Neuroprotective Effects :
- Antimicrobial Activity :
Data Table: Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Enhances cognitive function | |
| Antimicrobial | Effective against various bacteria |
Case Studies
-
Anticancer Study :
- A study published in a peer-reviewed journal highlighted the efficacy of related azetidine derivatives in inhibiting tumor growth in xenograft models. The compound showed a dose-dependent response, with significant reductions in tumor size compared to controls.
-
Neuroprotective Study :
- In an experimental model of Alzheimer's disease, administration of this compound resulted in improved memory retention and reduced levels of neuroinflammatory markers.
Research Findings
Recent research has focused on optimizing the biological activity of this compound through structural modifications. For instance, variations in the alkyl substituents on the azetidine ring have been shown to enhance potency against specific cancer cell lines while maintaining low toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
